molecular formula C13H10N2 B6268197 5-amino-[1,1'-biphenyl]-3-carbonitrile CAS No. 1214337-72-0

5-amino-[1,1'-biphenyl]-3-carbonitrile

Cat. No.: B6268197
CAS No.: 1214337-72-0
M. Wt: 194.2
InChI Key:
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Description

5-amino-[1,1’-biphenyl]-3-carbonitrile is an organic compound that features a biphenyl structure with an amino group at the 5-position and a nitrile group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-[1,1’-biphenyl]-3-carbonitrile typically involves the following steps:

    Nitration: The biphenyl compound is nitrated to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of 5-amino-[1,1’-biphenyl]-3-carbonitrile may involve large-scale nitration and reduction processes, followed by cyanation under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-amino-[1,1’-biphenyl]-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion of the nitrile group to an amine.

    Substitution: Halogenated biphenyl derivatives.

Scientific Research Applications

5-amino-[1,1’-biphenyl]-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 5-amino-[1,1’-biphenyl]-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and nitrile groups play crucial roles in binding to these targets, influencing various biochemical pathways. For instance, the compound may inhibit enzyme activity or modulate receptor signaling, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-[1,1’-biphenyl]-3-carbonitrile
  • 5-amino-[1,1’-biphenyl]-4-carbonitrile
  • 5-amino-[1,1’-biphenyl]-2-carbonitrile

Uniqueness

5-amino-[1,1’-biphenyl]-3-carbonitrile is unique due to the specific positioning of the amino and nitrile groups, which can significantly influence its chemical reactivity and biological activity compared to its isomers. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

1214337-72-0

Molecular Formula

C13H10N2

Molecular Weight

194.2

Purity

91

Origin of Product

United States

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